Cas no 87-32-1 (N-Acetyl-tryptophan)

N-Acetyl-tryptophan structure
N-Acetyl-tryptophan structure
N-Acetyl-tryptophan
87-32-1
C13H14N2O3
246.261863231659
MFCD00005644
34415
2002

N-Acetyl-tryptophan Properties

Names and Identifiers

    • N-Acetyl-DL-tryptophan
    • Ac-DL-Trp-OH
    • 2-acetamido-3-(1H-indol-3-yl)propanoic acid
    • 2-ACETYLAMINO-3-(1H-INDOL-3-YL)-PROPIONIC ACID
    • N-Acetyl-DL-Tryptophen
    • N-Acetyltryptoph
    • Acetyltryptophan
    • N-Acetyltryptophan
    • DL-Acetyltryptophan
    • DL-N-Acetyltryptophan
    • N-Acetyl-DL-tryptophane
    • DL-Tryptophan, N-acetyl-
    • Tryptophan, N-acetyl-
    • L-Tryptophan, N-acetyl-
    • NSC49124
    • Tryptophan, N-acetyl-, DL-
    • DZTHIGRZJZPRDV-UHFFFAOYSA-N
    • N-Acetyl-Trp-OH
    • Acetyl tryptophan
    • TRYPTOPHAN, N-ACETYL-, L-
    • N-acetyl tryptophan
    • N-Acetyltryptophan #
    • Z85881713
    • Nalpha-acetyl-DL-tryptophan
    • A-1810
    • SR-01000597217-1
    • CBDivE_014228
    • 87-32-1
    • 2-(acetylamino)-3-(1H-indol-3-yl)propanoic acid
    • UNII-4460NBV53F
    • A-Acetyl-DL-Tryptophan
    • MFCD00065976
    • CHEMBL1905494
    • LS-158103
    • SMR000339886
    • 4460NBV53F
    • N-alpha-Acetyl-DL-Tryptophan
    • SY036184
    • DZTHIGRZJZPRDV-UHFFFAOYSA-
    • BDBM91686
    • N-
    • N-acetyl-D,L-tryptophan
    • MFCD00005644
    • SR-01000597217
    • ACETYLTRYPTOPHAN [WHO-DD]
    • CHEBI:70976
    • N-a-AcetylTryptophan
    • ACETYLTRYPTOPHAN, DL-
    • NCIOpen2_005595
    • AB00637124-07
    • Oprea1_817403
    • NSC-49124
    • FT-0634178
    • SY036799
    • HMS2271L03
    • NCI60_004180
    • A0120
    • A804795
    • SCHEMBL57140
    • InChI=1/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)
    • FT-0633493
    • STK367673
    • AKOS000120599
    • N-Acetyl DL-Tryptophan
    • ACETYLTRYPTOPHAN, DL- [II]
    • CCG-41706
    • VS-00668
    • DTXSID40861672
    • 2-Acetylamino-3-(1H-indol-3-yl)propionic acid
    • dl-.alpha.-Acetamidoindole-3-propionic acid
    • BBL000688
    • 3AD26BD1-C587-4301-9682-DA13678CE54F
    • AM82276
    • J-300264
    • SR-01000597217-2
    • FT-0629814
    • 2-acetamido-3-(1H-indol-3-yl)-propionic acid
    • EN300-18555
    • DL-.alpha.-Acetylamino-3-indolepropionic acid
    • HMS3372O11
    • N-ACETYLTRYPTOPHAN [EP MONOGRAPH]
    • EINECS 201-739-3
    • CS-W012698
    • AC-19242
    • AC-27041
    • Cambridge id 5117020
    • ACon1_001308
    • d,l-alpha-Acetylamino-3-indolepropionic acid
    • N-acetyltryptophanate sodium
    • BRD-A18626878-001-01-6
    • NSC90726
    • NSC-90726
    • NSC 49124
    • HY-W011982
    • Q27139225
    • A13889
    • Acetyl-dl-tryptophan
    • n-acetyltryptophane
    • MLS000686793
    • d,l-.alpha.-Acetylamino-3-indolepropionic acid
    • AKOS016040255
    • DL-Tryptophan, N-acetyl- (ZCI)
    • N-Acetyltryptophan (ACI)
    • Tryptophan, N-acetyl-, DL- (8CI)
    • (RS)-N-Acetyltryptophan
    • Ac-x-trp-oh
    • dl-α-Acetylamino-3-indolepropionic acid
    • SY040644
    • MFCD00065021
    • NS00014999
    • DB-041633
    • DB-056991
    • DB-045994
    • +Expand
    • MFCD00005644
    • DZTHIGRZJZPRDV-UHFFFAOYSA-N
    • 1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)
    • O=C(C(CC1C2C(=CC=CC=2)NC=1)NC(C)=O)O
    • 89478

Computed Properties

  • 246.10000
  • 3
  • 3
  • 4
  • 246.1
  • 18
  • 332
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 1.1
  • 2
  • 0
  • 82.2

Experimental Properties

  • 1.69060
  • 82.19000
  • 1.6450 (estimate)
  • Insoluble in cold water
  • 586.6℃ at 760 mmHg
  • 204-206 °C (dec.) (lit.)
  • 308.6°C
  • White flake crystals. Odorless.
  • Stable. Incompatible with strong oxidizing agents.
  • Soluble in ether and sodium hydroxide solution, slightly soluble in ethanol.
  • 1.1855 (rough estimate)

N-Acetyl-tryptophan Security Information

N-Acetyl-tryptophan Customs Data

  • 29339990
  • China Customs Code:

    29339990

N-Acetyl-tryptophan Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB76951-5g
N-Acetyl-DL-Tryptophan
87-32-1 98%(HPLC)
5g
$17.00 2024-04-19
abcr
AB113309-25 g
N-Acetyl-DL-tryptophan; 99%
87-32-1
25g
€53.80 2022-06-12
Apollo Scientific
BIA1791-100g
N-Acetyl-DL-tryptophan
87-32-1 98%
100g
£155.00 2023-08-31
AstaTech
50516-10/G
N-ACETYL-DL-TRYPTOPHAN
87-32-1 97%
10g
$40 2023-09-17
ChemScence
CS-W012698-100g
Ac-DL-Trp-OH
87-32-1 98.96%
100g
$65.0 2022-04-26
Cooke Chemical
A0600812-1G
N-Acetyl-DL-tryptophan
87-32-1 98%
1g
RMB 23.20 2023-09-07
Enamine
EN300-18555-0.05g
2-acetamido-3-(1H-indol-3-yl)propanoic acid
87-32-1 96%
0.05g
$19.0 2023-09-18
eNovation Chemicals LLC
D519851-5g
N-Acetyl-DL-tryptophan
87-32-1 97%
5g
$200 2022-09-06
Fluorochem
040909-5g
N-Acetyl-DL-tryptophan
87-32-1 97%
5g
£10.00 2022-02-28
MedChemExpress
HY-W011982-10mM*1 mL in DMSO
Ac-DL-Trp-OH
87-32-1
10mM*1 mL in DMSO
¥220

N-Acetyl-tryptophan Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Method for preparation of N-acetyl-D,L-tryptophan
, USSR, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 2 h, pH 11 - 13, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Minisci-Type Alkylation of N-Heteroarenes by N-(Acyloxy)phthalimide Esters Mediated by a Hantzsch Ester and Blue LED Light
Li, Jiacheng; et al, Advanced Synthesis & Catalysis, 2022, 364(4), 802-810

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetic acid
Reference
Studies on 3,4-dihydro-2-carboline-3-carboxylic acids
Tschesche, Rudolf; et al, Chemische Berichte, 1960, 93, 271-80

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Improved synthesis of D-tryptophan
Tang, Lin-lin; et al, Huaxue Shijie, 2012, 53(6), 368-371

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  6 h, 76 °C
Reference
Synthesis and resolution of DL-2-acetamidyl-3-(3-indole)propionic acid
Zeng, Jin-ping; et al, Huaxue Shijie, 2008, 49(5), 286-289

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Facile synthesis and resolution of N-acetyltryptophan
Liao, Ben-ren; et al, Hecheng Huaxue, 2001, 9(1), 48-50

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Acetic anhydride ;  1.5 h, 40 °C
1.2 1.5 h, 80 °C
Reference
Total synthesis without using protecting groups : total synthesis of optically active clavicipitic acids using unprotected amino acids
Yokoyama, Yuusaku; et al, Tennen Yuki Kagobutsu Toronkai Koen Yoshishu, 2001, 43, 539-544

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Guanidinoacetic acid (Fe3O4 nanoparticle supported, Cu complex) ,  Copper Solvents: Water ;  5 min, rt
Reference
Mild and eco-friendly chemoselective acylation of amines in aqueous medium using a green, superparamagnetic, recoverable nanocatalyst
Miraki, Maryam Kazemi ; et al, Applied Organometallic Chemistry, 2017, 31(11),

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Water
Reference
Acetylation of amino acids for the separation of optical isomers by enzymic methods
Eisler, Sigrun; et al, Revistade Chimie (Bucharest, 1988, 39(2), 128-31

Synthetic Circuit 10

Reaction Conditions
Reference
Cyclic acetals of N-acylated glutamic acid γ-semialdehydes and their use
, European Patent Organization, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Circuit 12

Reaction Conditions
Reference
Racemization of N-acetyl amino acids
, Federal Republic of Germany, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Racemization of N-acetyl amino acids
, Federal Republic of Germany, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Studies on the biosynthesis of violacein. Part II. Biosynthesis of violacein: origins of hydrogen, nitrogen and oxygen atoms in the 2-pyrrolidone nucleus
Hoshino, Tsutomu; et al, Agricultural and Biological Chemistry, 1987, 51(10), 2733-41

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1) ,  1,1′-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphen… Solvents: Methanol-d4 ;  15 s, rt
Reference
Hyperpolarization of amino acid precursors to neurotransmitters with parahydrogen induced polarization
Soon, Pei Che; et al, Chemical Communications (Cambridge, 2013, 49(46), 5304-5306

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Toluene ;  10 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Improved synthesis of D-tryptophan
Tang, Lin-lin; et al, Huaxue Shijie, 2012, 53(6), 368-371

Synthetic Circuit 17

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Circuit 18

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Circuit 19

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Circuit 20

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

N-Acetyl-tryptophan Raw materials

N-Acetyl-tryptophan Preparation Products

N-Acetyl-tryptophan Suppliers

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